

# Crolibulin handling instructions and safety data

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## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

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## Chemical Properties & Handling

The table below summarizes key chemical and handling information for **crolibulin**, essential for experimental design and safe laboratory practice.

Property	Specification
Synonyms	EPC2407 [1]
CAS Number	1000852-17-4 [1]
Molecular Formula	$C_{18}H_{17}BrN_4O_3$ [1]
Molecular Weight	417.26 g/mol [1]
Purity	$\geq 98.96\%$ [1]
Physical Form	Light yellow to yellow solid [1]
Recommended Solvent	DMSO [1]
Solubility in DMSO	125 mg/mL (299.57 mM) [1]

Property	Specification
Stock Solution Stability	-80°C for 2 years; -20°C for 1 year [1]
Handling Notes	Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. Sonicate and warm to dissolve. Product is for research use only [1].

## Biological Activity & Toxicity

**Crolibulin** exhibits potent cytotoxic effects across various cancer cell lines, but its promising efficacy is accompanied by significant toxicity concerns.

Cell Line	Description	IC <sub>50</sub> / Value
NCI-H460	Human non-small cell lung cancer	0.03 µM [1]
MKN-45	Human gastric carcinoma	0.17 µM [1]
A549	Human lung carcinoma	0.39 µM [1]
HT-29	Human colorectal adenocarcinoma	0.55 µM [1]

- **Primary Mechanism:** **Crolibulin** is a **tubulin polymerization inhibitor** that binds to the **colchicine-binding site** on  $\beta$ -tubulin, leading to microtubule destabilization [1] [2] [3].
- **Cellular Effects:** Inhibition of tubulin polymerization causes **cell cycle arrest at the G2/M phase**, disrupts mitotic spindle formation, and induces **apoptosis** (programmed cell death) [1] [2]. It also displays **anti-angiogenic activity**, disrupting tumor blood vessels [4].
- **Reported Toxicities:** Preclinical and clinical studies have noted **cardiovascular toxicity** and **neurotoxicity**, which have limited its clinical application [1] [2].

## Experimental Protocols

### Tubulin Polymerization Inhibition Assay

This protocol is used to directly demonstrate **crolibulin**'s mechanism of action by measuring its effect on tubulin polymerization *in vitro* [2].

- **Key Reagents:** Porcine brain tubulin, **crolibulin**, GTP, glycerol, PEM buffer (for example: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>, pH 6.8) [2].
- **Procedure:**
  - Prepare a tubulin solution (e.g., 3 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol.
  - Add **crolibulin** to the desired final concentration (e.g., 1-10 μM) to the tubulin solution. Include a vehicle control (e.g., DMSO).
  - Immediately transfer the mixture to a pre-watched cuvette in a spectrophotometer maintained at **37°C**.
  - Monitor the increase in **turbidity (optical density) at 350 nm** every minute for 30-40 minutes. Turbidity is directly proportional to microtubule formation.
- **Expected Outcome:** **Crolibulin** will cause a significant **reduction in the rate and extent of turbidity increase** compared to the control, confirming inhibition of polymerization [2].

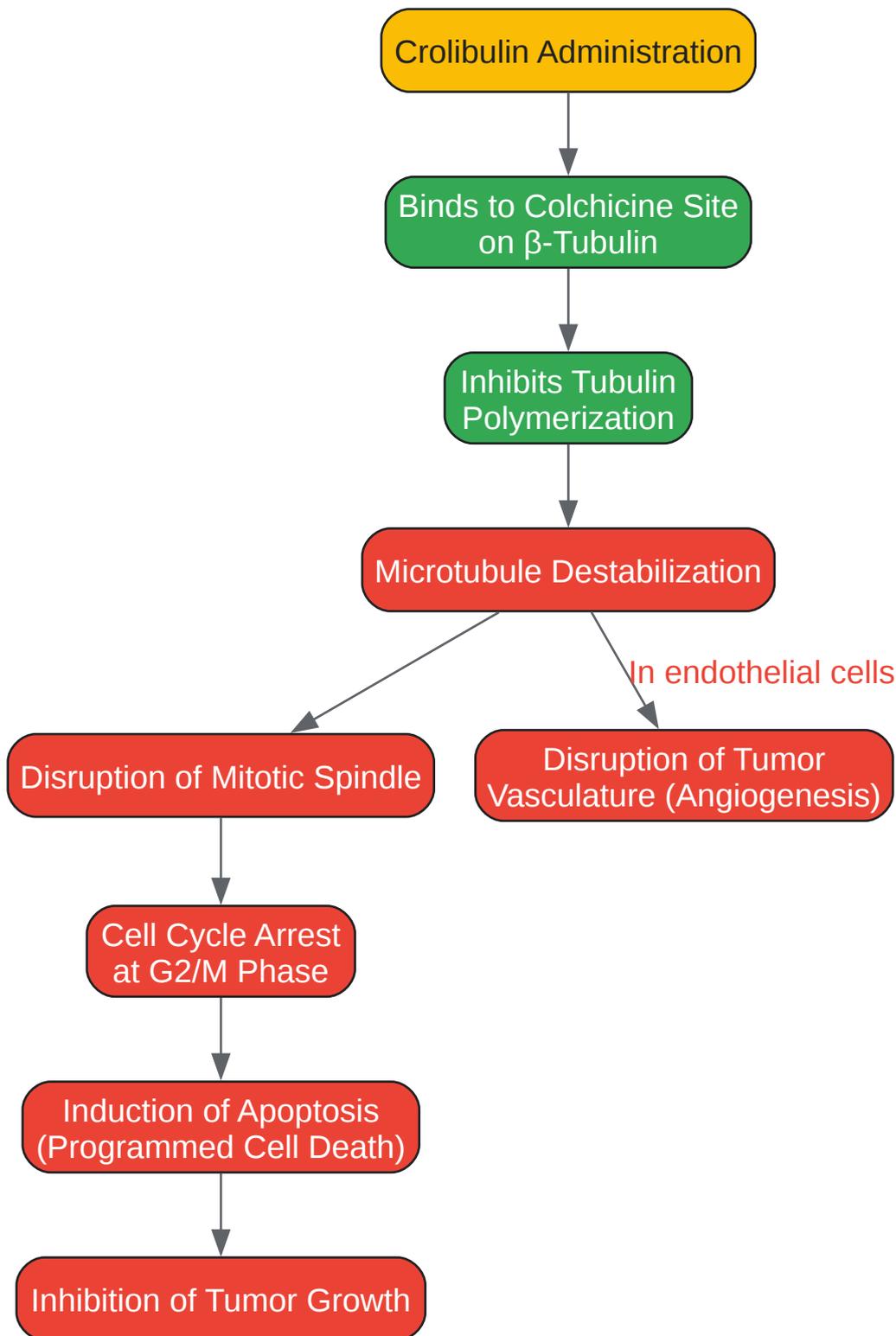
## Cell-Based Anti-Proliferation Assay (MTT)

This protocol evaluates the cytotoxic potential of **crolibulin** on cultured cancer cell lines [1].

- **Key Reagents:** Cancer cell line (e.g., A549, HT-29), **crolibulin**, DMSO, culture medium, MTT reagent, solubilization solution (e.g., SDS in HCl) [1].
- **Procedure:**
  - Seed cells in a 96-well plate at a density that will be 70-80% confluent at the end of the assay.
  - After cell attachment (24 hours), treat with a concentration gradient of **crolibulin**. Include a vehicle control and a blank (medium only).
  - Incubate the cells for the desired duration (e.g., **72 hours**).
  - Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  - Carefully remove the medium and add solubilization solution to dissolve the crystals.
  - Measure the **absorbance at 570 nm** using a microplate reader.
  - Calculate the percentage of cell viability and determine the **IC<sub>50</sub> value** (concentration that inhibits cell growth by 50%) [1].

## Mechanism of Action Pathway

The following diagram illustrates the sequence of cellular events triggered by **crolibulin** binding to tubulin.



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## Notes on Clinical Status & Drug Design

- **Clinical Status:** **Crolibulin** has completed Phase I trials and was evaluated in a **Phase I/II trial in combination with cisplatin** for anaplastic thyroid cancer [2]. Its development highlights the challenge of managing toxicity in vascular-disrupting agents.
- **Rational Drug Design:** The crystal structure of **crolibulin** bound to tubulin reveals key interactions. The **3'-bromo-4',5'-dimethoxyphenyl ring** occupies a deep hydrophobic pocket, while the chromene core and cyanoamino group form additional bonds [2]. This structural insight is valuable for designing analogs with improved efficacy and reduced toxicity.

## Critical Safety & Experimental Notes

- **Toxicity Advisory:** Consistent reports of **cardiovascular and neurotoxicity** necessitate careful safety planning [1] [2].
- **Solution Handling:** Always prepare fresh stock solutions in high-quality, dry DMSO. Gently warm and sonicate to dissolve, and avoid repeated freeze-thaw cycles [1].
- **Appropriate Controls:** All experiments must include vehicle controls (DMSO) to distinguish drug effects from solvent artifacts.
- **Waste Disposal:** Adhere to institutional and governmental regulations for disposing of drug-contaminated waste.

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